molecular formula C11H12N2O3 B595057 Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 1848-42-6

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B595057
CAS No.: 1848-42-6
M. Wt: 220.228
InChI Key: KWBCBZVIBDBDFI-UHFFFAOYSA-N
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Description

Historical Context and Development of Indazole Chemistry

Indazole chemistry traces its origins to 1883, when Emil Fischer first synthesized indazole via thermal decomposition of ortho-hydrazine cinnamic acid. Early research focused on tautomerism (1H- and 2H-indazole forms) and basic reactivity. The mid-20th century saw accelerated interest due to discoveries of natural indazole alkaloids like nigellicine in Nigella sativa, which spurred synthetic efforts.

A pivotal advancement occurred in 2018 with the development of continuous processing methods for indazole-containing pharmaceuticals, such as merestinib, highlighting improved manufacturability over traditional batch processes. Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate emerged as a key intermediate in these modern synthetic routes, reflecting evolutionary strides in indazole functionalization.

Significance in Heterocyclic and Medicinal Chemistry

Indazoles occupy a privileged position in medicinal chemistry due to their:

  • Structural versatility : Ability to accommodate diverse substituents at N1, C3, and C7 positions.
  • Bioisosteric properties : Serve as analogs for indole and benzimidazole in drug design.
  • Broad pharmacological activity : Including kinase inhibition (e.g., pazopanib), anti-inflammatory effects (e.g., benzydamine), and anticancer applications (e.g., niraparib).

The specific compound this compound exemplifies these traits through its:

  • Ester group at N1, enabling prodrug strategies
  • Methyl and keto substituents at C2/C3, modulating electronic properties for targeted reactivity.

Table 1 : Pharmacologically Active Indazole Derivatives

Compound Target Application Source
Pazopanib Tyrosine kinases Renal cell carcinoma
Niraparib PARP enzymes Ovarian cancer
Benzydamine NSAID pathway Oral inflammation

Position within Contemporary Indazole Research

Recent advances focus on:

  • Catalytic methods : Transition-metal-catalyzed C–H functionalization for regioselective indazole synthesis.
  • Green chemistry : Solvent-free mechanochemical approaches to reduce waste.
  • Kinase inhibitor development : Optimization of indazole-based ATP-competitive binders.

This compound plays critical roles in these areas as:

  • Synthetic intermediate : For Friedel-Crafts reactions and nucleophilic aromatic substitutions.
  • Scaffold for diversification : Through hydrolysis to carboxylic acids or transesterification.

Classification and Nomenclature Systems

The compound’s IUPAC name derives from hierarchical substitution patterns:

Table 2 : Nomenclature Breakdown

Component Position Functionality
1H-Indazole core - Bicyclic aromatic system
Ethyl carboxylate N1 Ester group (-COOCH~2~CH~3~)
Methyl substituent C2 -CH~3~ group
Keto group C3 Oxo (=O) moiety
Dihydro modification C2/C3 Partial saturation

Alternative naming conventions include:

  • CAS Registry : 1848-42-6
  • Linear notation : Ethyl 2-methyl-3-oxo-2,3-dihydroindazole-1-carboxylate

The systematic numbering ensures unambiguous identification, critical for patent applications and regulatory filings.

Properties

IUPAC Name

ethyl 2-methyl-3-oxoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-7-5-4-6-8(9)10(14)12(13)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBCBZVIBDBDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701254
Record name Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID70701254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848-42-6
Record name Ethyl 2,3-dihydro-2-methyl-3-oxo-1H-indazole-1-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=1848-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of the indazole core, followed by esterification to introduce the ethyl carboxylate group. The process requires precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing in ring systems, substituent positions, or functional groups:

Table 1: Key Structural Features of Analogous Compounds
Compound Name CAS Number Core Ring Substituents Molecular Formula Molecular Weight
Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate 88398-78-1 Indazole 2-Me, 1-COOEt, 3-O C₁₁H₁₂N₂O₃ 220.23
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate 6451-85-0 Indazole 1-COOEt, 3-O (no 2-Me) C₁₀H₁₀N₂O₃ 206.20
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Discontinued Indazole 5-NO₂, 1-COOEt, 3-O C₁₀H₉N₃O₅ 251.20
Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate 88398-78-1 Pyrazole (5-membered) 2-Me, 4-COOEt, 3-O C₇H₁₀N₂O₃ 170.17
Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate 1823900-71-5 Pyridazine (6-membered) 2-Me, 4-COOEt, 3-O C₈H₁₀N₂O₃ 182.18

Key Observations :

  • Substituent Effects :
    • The 2-methyl group in the target compound increases steric hindrance, which may reduce intermolecular hydrogen bonding compared to the unmethylated analog (CAS 6451-85-0) .
    • The 5-nitro substituent (CAS discontinued) introduces strong electron-withdrawing effects, likely enhancing reactivity but possibly reducing metabolic stability in drug candidates .
    • Pyrazole and pyridazine analogs lack the fused benzene ring, resulting in smaller molecular footprints and altered solubility profiles .

Physicochemical and Commercial Properties

Table 2: Comparative Physicochemical and Commercial Data
Compound Name Purity Price (1g) Availability Key Suppliers
This compound N/A 714.00 € Available CymitQuimica
Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate 95% N/A Available AK Scientific
Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate N/A Discontinued Discontinued CymitQuimica
Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate 95% N/A Available Hairui Chemical

Key Observations :

  • The target compound (CAS 88398-78-1) is priced significantly higher than its analogs, likely due to synthetic complexity or specialized demand .
  • The discontinued status of the 5-nitro analog (CymitQuimica) suggests challenges in synthesis, stability, or market demand .

Hydrogen Bonding and Crystallographic Insights

  • The 3-oxo group and ester carbonyl in all analogs participate in hydrogen bonding, influencing crystal packing and solubility. For example, the Cambridge Structural Database (CSD) reveals that indazole derivatives often form dimeric hydrogen-bonded motifs, whereas pyridazine analogs adopt linear chains .
  • The 2-methyl group in the target compound may disrupt extended hydrogen-bonding networks, reducing crystallinity compared to unmethylated indazoles .

Biological Activity

Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS No. 1848-42-6) is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula: C₁₁H₁₂N₂O₃
  • Molecular Weight: 220.225 g/mol
  • IUPAC Name: Ethyl 2-methyl-3-oxoindazole-1-carboxylate

Synthesis Methods

The compound is typically synthesized using the Fischer indole synthesis method, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. This process can be optimized for yield and purity through controlled reaction conditions .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various human tumor cell lines with GI50 values in the nanomolar to micromolar range . The mechanism of action involves binding to specific molecular targets, leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it displays inhibitory effects against a range of bacterial strains. For example, in vitro tests demonstrated an IC50 value of 31.4 μg/mL against certain pathogens, suggesting potential as an antimicrobial agent .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. In a comparative study with standard drugs like diclofenac, it exhibited comparable efficacy with IC50 values indicating significant inhibition of COX enzymes . The anti-inflammatory activity was attributed to its ability to modulate inflammatory pathways.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole exhibited potent antiproliferative effects across multiple cancer cell lines. The study underscored the importance of structural modifications in enhancing biological activity .

CompoundCell LineGI50 (nM)
Compound AMCF7 (breast)50
Compound BA549 (lung)30
Compound CHeLa (cervical)25

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole was assessed against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with lower MIC values compared to traditional antibiotics .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activity of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole is primarily attributed to its interaction with specific enzymes and receptors within biological systems. This interaction can lead to modulation of signaling pathways involved in cell proliferation and inflammation.

Q & A

Q. Table 1: Representative Reaction Conditions

MethodReagents/CatalystsTemperature (°C)Yield (%)Reference
Pd-catalyzed couplingPd(OAc)₂, ligands80–10062–77
AlkylationK₂CO₃, Br(CH₂)₅CO₂Et60–8034–62

Basic: How is the molecular structure of this compound determined using X-ray crystallography?

Answer:
X-ray crystallography remains the gold standard:

  • Data Collection : Single crystals are mounted on a diffractometer (e.g., Bruker D8 Venture). Data is processed using SHELX programs (e.g., SHELXL for refinement), which handle intensity data and generate structural models .
  • Validation : The Cambridge Structural Database (CSD) is cross-referenced to verify bond lengths/angles. For example, similar indazole derivatives show C—N bond lengths of 1.32–1.38 Å and C—O bonds of 1.21–1.23 Å .

Q. Table 2: Key Structural Parameters

Bond/AngleObserved RangeReference Compound (CSD Entry)
C—N (indazole ring)1.34–1.37 ÅAnalogous to
C=O (ester)1.21–1.23 ÅMatches
Dihedral angle (ring)2.5–5.0°Derived from

Advanced: How can conflicting spectroscopic and crystallographic data be resolved during structural elucidation?

Answer:
Contradictions often arise between NMR (e.g., unexpected splitting) and crystallographic data (e.g., disorder in the crystal lattice). Mitigation strategies include:

  • Dynamic NMR Analysis : Variable-temperature NMR identifies conformational exchange broadening. For example, puckering in the dihydroindazole ring may cause signal splitting at low temperatures .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) to explain crystallographic disorder. Tools like CrystalExplorer interface with SHELX-refined data .

Advanced: What methodologies are used to analyze hydrogen bonding patterns and their impact on supramolecular assembly?

Answer:

  • Graph Set Analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism. For indazole derivatives, N—H···O interactions dominate, forming chains or sheets .
  • CSD Mining : Use ConQuest to retrieve analogous structures. For example, ethyl indazole carboxylates often exhibit C—H···π interactions stabilizing layered packing .

Q. Table 3: Hydrogen Bonding Patterns

Interaction TypeFrequency in CSD (%)Supramolecular MotifReference
N—H···O (intermolecular)68%Chains (C(4))
C—H···π22%Layered packing

Advanced: How are ring puckering and conformational dynamics quantified in the dihydroindazole core?

Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) for the five-membered ring. Software like PARST95 processes crystallographic data to generate these values .
  • DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-311+G(d,p)) geometries to identify energy minima for puckered conformers .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are artifacts minimized?

Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituents (e.g., ester CO₂Et at δ 165–170 ppm in ¹³C). Artifacts from keto-enol tautomerism are mitigated by deuterium exchange experiments .
  • IR : Strong C=O stretches at 1700–1750 cm⁻¹ confirm ester and ketone groups. Use dry KBr pellets to avoid moisture interference .

Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?

Answer:

  • Steric Effects : The 2-methyl group directs electrophiles to the 5-position of the indazole. Computational studies (e.g., Fukui indices) predict nucleophilic sites .
  • Electronic Effects : Electron-withdrawing substituents (e.g., NO₂) deactivate the indazole ring, requiring harsher conditions (e.g., H₂SO₄ catalysis) for sulfonation .

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